Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate is a chemical compound with the molecular formula C9-H11-I-N2-O.H2-O and a molecular weight of 308.14 g/mol . This compound is known for its unique structure, which includes an iodine atom and a pyridyl group, making it a valuable compound in various scientific research applications .
Vorbereitungsmethoden
The synthesis of Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate involves several steps. One common method includes the reaction of 2-iodoacetamide with 2-(2-pyridyl)ethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain the monohydrate form .
Analyse Chemischer Reaktionen
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate involves its interaction with specific molecular targets. The iodine atom and pyridyl group play crucial roles in its binding to target proteins and enzymes . These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate can be compared with other similar compounds such as:
The uniqueness of this compound lies in its specific structure, which includes both an iodine atom and a pyridyl group, providing distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
73664-47-8 |
---|---|
Molekularformel |
C9H13IN2O2 |
Molekulargewicht |
308.12 g/mol |
IUPAC-Name |
2-iodo-N-(2-pyridin-2-ylethyl)acetamide;hydrate |
InChI |
InChI=1S/C9H11IN2O.H2O/c10-7-9(13)12-6-4-8-3-1-2-5-11-8;/h1-3,5H,4,6-7H2,(H,12,13);1H2 |
InChI-Schlüssel |
HSFGRSOQKHBNML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCNC(=O)CI.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.